2-(2-Chloroacetamido)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related chloroacetamide compounds involves multiple steps, including chloroacetylation and reactions with different amino acids or their derivatives. For instance, 3-(2-(4-chlorophenoxy)acetamido)propanoate and similar compounds are synthesized using techniques such as fourier transform infra-red (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization (ESI-MS) spectroscopy (Devi & Awasthi, 2022). Other methods include the reaction of chloroacetamide with amino acids to create substituted compounds (Kavina, Sizov, & Yakovlev, 2017).
Molecular Structure Analysis
The molecular geometry and structural parameters of these compounds are often determined using density functional theory (DFT) and various spectroscopic methods. These analyses help in understanding the intramolecular charge transfer interactions and electron density delocalization, which are crucial for the compound's chemical behavior (Devi & Awasthi, 2022).
Chemical Reactions and Properties
Chloroacetamides, including 2-(2-Chloroacetamido)propanoic acid derivatives, undergo various chemical reactions such as acid- and base-catalyzed hydrolysis, leading to different products depending on their structure and the reaction conditions (Carlson, Than, & Roberts, 2006). These reactions are important for understanding the environmental fate and biological activity of these compounds.
Scientific Research Applications
Dimorphism and Co-crystal Formation
Research by Kaftory et al. (2005) investigates the crystallization behaviors of 3-(Chloroacetamido)pyrazole, highlighting its ability to form two different polymorphs and a co-crystal with chloroacetic acid. This study underscores the importance of hydrogen bonding in the structural organization and presents a foundational approach to studying similar compounds, including 2-(2-Chloroacetamido)propanoic acid derivatives (Kaftory, M., Botoshansky, M., & Sheinin, Yana, 2005).
Root Growth-Inhibitory Activity
Kitagawa and Asada (2005) prepared a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides to examine their root growth-inhibitory activity. The compounds demonstrated significant inhibition of root growth in rape seedlings, highlighting the potential agricultural applications of such compounds in regulating plant growth (Kitagawa, T., & Asada, M., 2005).
Synthesis and Biological Evaluation of Derivatives
A study by Radwan, Shehab, and El-Shenawy (2009) involved converting 5-Aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid, which was then reacted with different amines to produce C5-substituted benzo[b]thiophenes. These compounds showed potent anti-inflammatory activity, suggesting their potential in developing new therapeutic agents (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQFYLADZNZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922842 | |
Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacetamido)propanoic acid | |
CAS RN |
1190-32-5, 67206-15-9, 691-80-5 | |
Record name | N-(2-Chloroacetyl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Chloroacetyl-D,L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC270555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555 | |
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Record name | NSC10374 | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-chloroacetyl-D,L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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